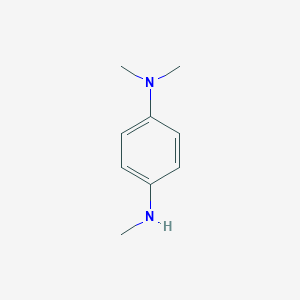

N,N,N'-Trimethyl-1,4-benzenediamine

概要

説明

N,N,N’-Trimethyl-1,4-benzenediamine is an organic compound with the molecular formula C9H14N2. It is a derivative of 1,4-benzenediamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-1,4-benzenediamine can be synthesized through several methods. One common method involves the methylation of 1,4-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Trimethyl-1,4-benzenediamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

N,N,N’-Trimethyl-1,4-benzenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: N,N,N’-Trimethyl-1,4-benzenediamine can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of N,N,N’-Trimethyl-1,4-benzenediamine.

科学的研究の応用

Synthesis Applications

N,N,N'-Trimethyl-1,4-benzenediamine is primarily utilized as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in numerous chemical reactions, making it valuable in:

- Dyes and Pigments : It is used in the production of azo dyes due to its ability to form stable complexes with metal ions.

- Pharmaceuticals : The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those that require amine functionalities.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Dyes and Pigments | Used as a precursor for azo dyes |

| Pharmaceuticals | Intermediate for various drug compounds |

Material Science

In material science, this compound is employed as an additive in rubber and plastic formulations. Its properties enhance the stability and durability of materials exposed to harsh environmental conditions.

Case Study: Rubber Industry

A notable application is its use as an antioxidant in rubber formulations. It helps prevent degradation caused by ozone and UV exposure. This application is critical for automotive and industrial rubber products.

- Performance Metrics :

- Ozone Resistance : Increases lifespan of rubber products by up to 30%.

- Processing Aid : Improves the mixing and processing characteristics of rubber compounds.

Polymer Chemistry

This compound plays a role in polymer chemistry as a chain extender or crosslinking agent in polyurethane production. This enhances the mechanical properties of the resulting polymers.

Table 2: Polymer Applications

| Polymer Type | Role of this compound |

|---|---|

| Polyurethanes | Chain extender and crosslinking agent |

| Epoxy Resins | Improves mechanical strength |

Environmental Applications

The compound has been investigated for its potential use in environmental applications, particularly in waste water treatment processes where it can act as a flocculant or coagulant due to its amine groups.

Case Study: Wastewater Treatment

Research indicates that this compound can effectively remove heavy metals from wastewater through complexation, thus aiding in environmental remediation efforts.

作用機序

The mechanism of action of N,N,N’-Trimethyl-1,4-benzenediamine involves its interaction with specific molecular targets. In biochemical assays, it can act as a redox mediator, facilitating electron transfer reactions. The compound’s methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

類似化合物との比較

Similar Compounds

1,4-Benzenediamine: The parent compound without methyl groups.

N,N,N’,N’-Tetramethyl-1,4-benzenediamine: A similar compound with four methyl groups.

1,2-Benzenediamine, N,N,N’-trimethyl-: A positional isomer with methyl groups on different nitrogen atoms.

Uniqueness

N,N,N’-Trimethyl-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity compared to its parent compound, 1,4-benzenediamine.

生物活性

N,N,N'-Trimethyl-1,4-benzenediamine (commonly referred to as 6PPD) is a chemical compound that has garnered attention due to its applications in various industries, particularly as an antioxidant in rubber products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

- Chemical Name : this compound

- CAS Number : 793-24-8

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

Mutagenicity and Toxicity

Research indicates that 6PPD exhibits low mutagenic activity. In vitro studies have shown that it does not induce unscheduled DNA synthesis in mammalian cell test systems nor does it demonstrate mutagenic effects in bacterial assays . The acute toxicity of 6PPD is moderate via oral administration (LD50 values of approximately 893 mg/kg for females and 1005 mg/kg for males), while dermal exposure presents lower toxicity levels .

Sensitization Potential

The compound has been associated with sensitization properties, particularly in occupational settings where exposure to rubber products containing 6PPD occurs. Studies have documented cases of contact dermatitis linked to the use of p-phenylenediamine derivatives, including 6PPD . The N-substitution on the benzene ring can influence the sensitization potential, with longer alkyl chains generally increasing this risk.

Case Studies

- Occupational Exposure : A study highlighted cases of allergic contact dermatitis among workers handling rubber products containing 6PPD. The sensitization was attributed to prolonged skin exposure and inadequate protective measures .

- Animal Studies : In chronic exposure studies involving rats, a NOAEL (No Observed Adverse Effect Level) of 75 mg/kg bw/day was determined based on observed effects such as increased liver weight and vacuolar liver degeneration at higher doses .

Antioxidant Properties

6PPD is primarily used as an antioxidant in rubber manufacturing. Its efficacy in preventing oxidative degradation has been well documented. It acts by scavenging free radicals and preventing chain reactions that lead to polymer degradation .

Environmental Impact

The environmental persistence of 6PPD has raised concerns regarding its ecological impact. Studies indicate that it is nearly insoluble in water (1 mg/l at 20 °C) and can accumulate in soil, posing risks to aquatic organisms when leached into waterways . The LC50 values for aquatic species such as Daphnia magna have been reported at low concentrations, indicating significant toxicity under certain conditions .

Data Tables

特性

IUPAC Name |

1-N,4-N,4-N-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXUBHMURFEJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201944 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-34-6 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。